methyl (2S,5R)-5-(trifluoromethyl)pyrrolidine-2-carboxylate
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Overview
Description
Methyl (2S,5R)-5-(trifluoromethyl)pyrrolidine-2-carboxylate is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,5R)-5-(trifluoromethyl)pyrrolidine-2-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with a trifluoromethylating agent. Common synthetic routes include:
Nucleophilic Substitution: Starting from a pyrrolidine derivative, the trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under basic conditions.
Electrophilic Trifluoromethylation: Using electrophilic trifluoromethylating agents such as trifluoromethyl sulfonium salts.
Industrial Production Methods
Industrial production methods for this compound often involve scalable processes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,5R)-5-(trifluoromethyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl (2S,5R)-5-(trifluoromethyl)pyrrolidine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the effects of trifluoromethyl groups on biological activity.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl (2S,5R)-5-(trifluoromethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily. This property makes it effective in modulating the activity of enzymes and receptors in the central nervous system.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S,5R)-5-(difluoromethyl)pyrrolidine-2-carboxylate
- Methyl (2S,5R)-5-(chloromethyl)pyrrolidine-2-carboxylate
Uniqueness
Methyl (2S,5R)-5-(trifluoromethyl)pyrrolidine-2-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to its analogs.
Properties
Molecular Formula |
C7H10F3NO2 |
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Molecular Weight |
197.15 g/mol |
IUPAC Name |
methyl (2S,5R)-5-(trifluoromethyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H10F3NO2/c1-13-6(12)4-2-3-5(11-4)7(8,9)10/h4-5,11H,2-3H2,1H3/t4-,5+/m0/s1 |
InChI Key |
OWASQPWJUSXWDO-CRCLSJGQSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@H](N1)C(F)(F)F |
Canonical SMILES |
COC(=O)C1CCC(N1)C(F)(F)F |
Origin of Product |
United States |
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